molecular formula C4H3Cl2N B3046084 3,4-dichloro-1H-pyrrole CAS No. 1192-19-4

3,4-dichloro-1H-pyrrole

Cat. No.: B3046084
CAS No.: 1192-19-4
M. Wt: 135.98 g/mol
InChI Key: PFRKGGQLYAMPST-UHFFFAOYSA-N
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Description

3,4-Dichloro-1H-pyrrole is a heterocyclic organic compound with the molecular formula C4H3Cl2N. It is a derivative of pyrrole, where two chlorine atoms are substituted at the 3 and 4 positions of the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of pyrrole with chlorine gas under controlled conditions. This chlorination reaction typically requires a catalyst and is carried out at low temperatures to ensure selective substitution at the 3 and 4 positions .

Another method involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent. In this reaction, pyrrole is treated with NCS in an inert solvent such as dichloromethane, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using chlorine gas or N-chlorosuccinimide. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrroles, oxidized pyrrole derivatives, and reduced pyrrole compounds.

Mechanism of Action

The mechanism of action of 3,4-dichloro-1H-pyrrole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dichlorinated or dibrominated pyrrole derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

3,4-dichloro-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N/c5-3-1-7-2-4(3)6/h1-2,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRKGGQLYAMPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449957
Record name 3,4-dichloropyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192-19-4
Record name 3,4-dichloropyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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